molecular formula C8H12N2 B2458045 (3,4-Dimethylphenyl)hydrazine CAS No. 13636-53-8; 60481-51-8

(3,4-Dimethylphenyl)hydrazine

Cat. No. B2458045
Key on ui cas rn: 13636-53-8; 60481-51-8
M. Wt: 136.198
InChI Key: ACHREEHAAAECOR-UHFFFAOYSA-N
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Patent
US06552008B1

Procedure details

A solution of 3,4-dimethylphenylhydrazine (7.3 g; 0.053 mol.) and ethyl acetoacetate (6.9 g; 0.053 mol.) in glacial acetic acid (50.0 mL) was stirred and heated at 100° for 24h. The solvent was evaporated and the product purified by chromatography (silica gel, 50% ethyl acetate/hexanes) to afford the title compound (16.8 g; 64%). MS(ES) m/z 203 [M+H].
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][NH2:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[C:11](OCC)(=[O:16])[CH2:12][C:13]([CH3:15])=O>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([N:9]2[C:11](=[O:16])[CH:12]=[C:13]([CH3:15])[NH:10]2)[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)NN
Name
Quantity
6.9 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 24h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography (silica gel, 50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)N1NC(=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 156.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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